molecular formula C11H7ClN4O B13864934 Imidazo[1,2-a]pyridine,8-[(6-chloro-4-pyrimidinyl)oxy]-

Imidazo[1,2-a]pyridine,8-[(6-chloro-4-pyrimidinyl)oxy]-

Cat. No.: B13864934
M. Wt: 246.65 g/mol
InChI Key: HIDWWNGULXBGAJ-UHFFFAOYSA-N
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Description

8-(6-chloropyrimidin-4-yl)oxyimidazo[1,2-a]pyridine is a heterocyclic compound that features both pyrimidine and imidazo[1,2-a]pyridine moieties. This compound is of significant interest in the fields of medicinal and pharmaceutical chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(6-chloropyrimidin-4-yl)oxyimidazo[1,2-a]pyridine typically involves the functionalization of imidazo[1,2-a]pyridine scaffolds. One common method includes the use of radical reactions, transition metal catalysis, metal-free oxidation, and photocatalysis strategies

Industrial Production Methods

Industrial production of this compound may involve multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions . These methods are scalable and can be optimized for large-scale production, ensuring the efficient synthesis of 8-(6-chloropyrimidin-4-yl)oxyimidazo[1,2-a]pyridine.

Chemical Reactions Analysis

Types of Reactions

8-(6-chloropyrimidin-4-yl)oxyimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Metal-free oxidants or photocatalysts.

    Reduction: Sodium borohydride or other hydride donors.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Mechanism of Action

The mechanism of action of 8-(6-chloropyrimidin-4-yl)oxyimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. This compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it could inhibit DNA topoisomerase II, leading to the disruption of DNA replication in cancer cells . Additionally, it may modulate signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(6-chloropyrimidin-4-yl)oxyimidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in medicinal chemistry .

Properties

Molecular Formula

C11H7ClN4O

Molecular Weight

246.65 g/mol

IUPAC Name

8-(6-chloropyrimidin-4-yl)oxyimidazo[1,2-a]pyridine

InChI

InChI=1S/C11H7ClN4O/c12-9-6-10(15-7-14-9)17-8-2-1-4-16-5-3-13-11(8)16/h1-7H

InChI Key

HIDWWNGULXBGAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=CN=C2C(=C1)OC3=CC(=NC=N3)Cl

Origin of Product

United States

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